C2-Carboxylic Acid Is Essential for MBL Inhibition
The 2-carboxylic acid substitution on the imidazole ring is the validated core metal-binding pharmacophore (MBP) for B1 subclass MBL inhibition. SAR studies by Li et al. (2022) demonstrated that replacement of 1H-imidazole-2-carboxylic acid with structurally highly similar MBPs resulted in decreased MBL inhibitory activity across VIM-2 and VIM-5 enzymes [1]. The 5-carboxylic acid regioisomer 1-ethyl-4-methyl-1H-imidazole-5-carboxylic acid (CAS 78449-68-0, melting point 195–197 °C) lacks the 2-carboxylic acid geometry required for bidentate zinc chelation in the MBL active site, rendering it ineffective for this application [2]. In contrast, optimized 1H-imidazole-2-carboxylic acid derivatives achieved IC50 values as low as 0.018 µM against VIM-2 and VIM-5, with compounds at 1 µg/mL reducing meropenem MIC by at least 16-fold [1].
| Evidence Dimension | MBL inhibitory activity dependence on carboxylic acid position |
|---|---|
| Target Compound Data | C2-COOH substitution: IC50 = 0.018 µM (VIM-2 and VIM-5) for optimized derivative compound 28; 16-fold meropenem MIC reduction at 1 µg/mL [1] |
| Comparator Or Baseline | C5-COOH regioisomer (CAS 78449-68-0): Not reported as active MBL inhibitor; pKa (predicted) 1.68 ± 0.50, melting point 195–197 °C (decomp) [2]; SAR evidence shows non-2-COOH MBPs result in decreased inhibition [1] |
| Quantified Difference | C2-COOH substitution is essential for MBL inhibition; C5-COOH regioisomer lacks the correct metal-chelating geometry; IC50 shift from nanomolar (0.018 µM for optimized 2-COOH derivatives) to inactive for 5-COOH analogs |
| Conditions | In vitro enzymatic assay: recombinant VIM-2 and VIM-5 MBLs; microbiological synergy assay: meropenem MIC reduction in bacterial strains expressing MBLs [1] |
Why This Matters
Procurement of the correct 2-carboxylic acid regioisomer is critical for MBL inhibitor development programs; the 5-carboxylic acid regioisomer, despite identical molecular formula and similar commercial availability, is structurally incapable of productive bidentate zinc chelation and thus represents a non-substitutable compound.
- [1] Li R, Su H, Chen W, Mou L, Yang H, Qian S, Wang Z, Yang L, Li GB. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. Bioorganic & Medicinal Chemistry, 2022, 73, 117037. Compound 28: IC50 = 0.018 µM for VIM-2 and VIM-5; 16-fold meropenem MIC reduction at 1 µg/mL. View Source
- [2] CAS Common Chemistry. 1H-Imidazole-5-carboxylic acid, 1-ethyl-4-methyl- (CAS 78449-68-0): Melting Point 195–197 °C (decomp), predicted pKa 1.68±0.50. Source: ZIC/VINITI data file, InfoChem. View Source
